molecular formula C7H9NO3S B3319719 4,5-Dimethylpyridine-3-sulfonic acid CAS No. 1160993-91-8

4,5-Dimethylpyridine-3-sulfonic acid

Cat. No.: B3319719
CAS No.: 1160993-91-8
M. Wt: 187.22 g/mol
InChI Key: LBHORQORNPBPJU-UHFFFAOYSA-N
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Description

4,5-Dimethylpyridine-3-sulfonic acid is a pyridine derivative featuring a sulfonic acid group at position 3 and methyl substituents at positions 4 and 4. This compound is of interest in organic synthesis and pharmaceutical chemistry due to the electron-withdrawing sulfonic acid group and steric effects of the methyl substituents. The sulfonic acid moiety enhances water solubility and acidity, while the methyl groups influence steric hindrance and hydrophobic interactions.

Properties

IUPAC Name

4,5-dimethylpyridine-3-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-5-3-8-4-7(6(5)2)12(9,10)11/h3-4H,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHORQORNPBPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704491
Record name 4,5-Dimethylpyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160993-91-8
Record name 4,5-Dimethylpyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylpyridine-3-sulfonic acid typically involves the sulfonation of 4,5-dimethylpyridine. One common method is the direct sulfonation using concentrated sulfuric acid or oleum at elevated temperatures. Another approach involves the diazotation of 3-aminopyridines followed by substitution of the diazo group with a sulfonyl group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, concentration of reagents, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylpyridine-3-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamides or other reduced forms.

Scientific Research Applications

Applications in Organic Chemistry

1. Catalysis:
4,5-Dimethylpyridine-3-sulfonic acid is utilized as a catalyst in various organic reactions. Its acidic properties make it suitable for facilitating reactions such as esterification and acylation. For instance, it can enhance the yield of certain reactions by stabilizing transition states or providing a proton source .

2. Pharmaceutical Intermediates:
This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations allows it to be incorporated into various drug molecules, particularly those targeting specific biological pathways .

3. Dye Chemistry:
In the dye industry, 4,5-DMP-3-SO₃H is employed as a reactive dyeing agent due to its high reactivity with cellulose and other fibers. This application takes advantage of the compound's sulfonic group, which enhances solubility and facilitates bonding with textile substrates .

Case Study 1: Electroplating Applications

A significant application of pyridine derivatives, including 4,5-DMP-3-SO₃H, is in electroplating processes. Research indicates that these compounds improve the deposition behavior of electroplating baths by modifying the surface characteristics of metals during plating operations. This results in enhanced adherence and quality of the deposited layers .

Studies have explored the biological activity of this compound analogs in medicinal chemistry. For instance, compounds structurally related to this sulfonic acid have been investigated for their potential as selective agonists in retinoid pathways, showing promise for treating conditions such as cutaneous T-cell lymphoma .

Mechanism of Action

The mechanism of action of 4,5-Dimethylpyridine-3-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, influencing the activity of biological molecules. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-3,5-disulfonic Acid (CAS 13069-04-0)

  • Structure : Contains sulfonic acid groups at positions 3 and 5 on the pyridine ring.
  • Properties :
    • LogP : 1.736 (indicating moderate lipophilicity) .
    • Polar Surface Area (PSA) : 138.39 Ų (high polarity due to dual sulfonic acid groups) .
  • Comparison: The dual sulfonic acid groups in this compound result in higher acidity and water solubility compared to 4,5-dimethylpyridine-3-sulfonic acid, which has only one sulfonic acid group. However, the methyl groups in the latter may reduce solubility but enhance stability in non-polar environments.

Pyridine-3-sulfonic Acid (CAS 636-73-7)

  • Structure : A single sulfonic acid group at position 3.
  • Properties: No explicit data in the evidence, but structural simplicity suggests lower molecular weight and higher solubility than this compound.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

  • Structure : A pyrimidine ring with a chlorine atom at position 2, a methyl group at position 6, and a carboxylic acid at position 4 .
  • Comparison :
    • Functional Groups : The carboxylic acid group (pKa ~4-5) is less acidic than sulfonic acids (pKa ~-1 to 2).
    • Heterocycle Differences : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen) alters electron distribution and hydrogen-bonding capacity.
    • Substituent Effects : Chlorine introduces electronegativity, enhancing reactivity in nucleophilic substitutions compared to methyl groups.

Data Table: Comparative Analysis

Compound CAS Number Key Substituents LogP PSA (Ų) Notable Properties
This compound Not provided 3-SO₃H, 4-CH₃, 5-CH₃ N/A N/A High acidity, moderate solubility
Pyridine-3,5-disulfonic acid 13069-04-0 3-SO₃H, 5-SO₃H 1.736 138.39 High polarity, dual acidic groups
Pyridine-3-sulfonic acid 636-73-7 3-SO₃H N/A N/A Simpler structure, high solubility
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 2-Cl, 6-CH₃, 4-COOH N/A N/A Moderate acidity, pyrimidine core

Research Findings and Implications

Acidity and Solubility : Sulfonic acid derivatives (e.g., pyridine-3,5-disulfonic acid) exhibit superior water solubility and lower pKa values compared to carboxylic acids (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) .

Steric Effects : Methyl groups in this compound likely reduce reactivity in sterically demanding reactions but improve stability in hydrophobic environments.

Heterocycle Influence : Pyridine derivatives generally have higher basicity than pyrimidines due to fewer electron-withdrawing nitrogen atoms.

Biological Activity

4,5-Dimethylpyridine-3-sulfonic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring with two methyl groups at the 4 and 5 positions and a sulfonic acid group at the 3 position. This structure contributes to its solubility and reactivity, making it suitable for various biological applications.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Sulfonation of Pyridine Derivatives : The introduction of the sulfonic acid group can enhance the compound's biological activity. Traditional methods involve treating pyridine derivatives with sulfur trioxide or chlorosulfonic acid under controlled conditions .
  • Cyclization Reactions : Compounds containing pyridine can undergo cyclization to form sulfonic acid derivatives, which may exhibit improved antibacterial properties .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties:

  • Antibacterial Properties : The presence of the sulfonic acid group has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with a similar structure demonstrated notable inhibitory effects on Mycobacterium tuberculosis and other pathogenic bacteria .
  • Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntibacterial50
Similar Pyridine DerivativeAntitubercular25
Nitro-substituted AnalogAntibacterial10

Potential Therapeutic Applications

The biological activities of this compound extend beyond antimicrobial effects:

  • Anti-inflammatory Properties : Compounds in this class have been associated with anti-inflammatory effects, potentially useful in treating conditions such as arthritis or other inflammatory diseases .
  • Neuropharmacological Effects : There is emerging evidence that pyridine derivatives may influence neurotransmitter systems, offering potential in treating neurodegenerative disorders and psychiatric conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of pyridine derivatives:

  • Antibacterial Screening : A study evaluated various pyridine compounds for their antibacterial efficacy against clinical isolates. Results indicated that compounds with sulfonic acid groups had improved activity against resistant strains .
  • Neuropharmacological Studies : Research into the effects of pyridine derivatives on NMDA receptors suggests potential applications in managing anxiety and depression by modulating neurotransmitter activity .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in reducing inflammation and microbial load, demonstrating promising results that warrant further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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